1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate

Description

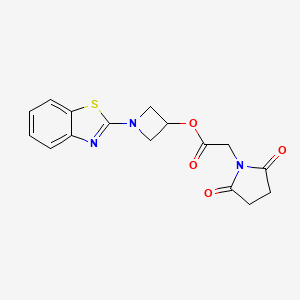

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate is a heterocyclic compound featuring three distinct structural motifs: a benzothiazole ring, an azetidine (four-membered nitrogen-containing ring), and a 2,5-dioxopyrrolidinyl ester. The benzothiazole moiety is synthesized via condensation reactions, as seen in related benzothiazole derivatives (e.g., dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate) . The azetidine ring likely derives from hydrazide intermediates or cyclization reactions, analogous to methods for azetidin-2-one synthesis . The 2,5-dioxopyrrolidinyl ester group is a reactive handle commonly used in prodrugs or conjugation chemistry .

Properties

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2,5-dioxopyrrolidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c20-13-5-6-14(21)19(13)9-15(22)23-10-7-18(8-10)16-17-11-3-1-2-4-12(11)24-16/h1-4,10H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIRKGYAWTUZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzothiazole-Azetidine Coupling via Ring-Closure

Azetidine ring formation adjacent to benzothiazole is achieved through cyclization reactions. A proven method involves Schiff base intermediates derived from 2-aminobenzothiazole and aldehydes, followed by acyl chloride-mediated ring closure.

Procedure :

- Schiff Base Formation :

- Azetidine Cyclization :

- The Schiff base is treated with chloroacetyl chloride (1.5 equiv) in 1,2-dichloroethane with MS4A (molecular sieves) to absorb water.

- Trimethylsilyl triflate (TMS-OTf, 1.1 equiv) is added at 0°C, stirring for 2 h.

- Purification via silica gel chromatography (toluene:ethyl acetate, 3:1) yields 1-(1,3-benzothiazol-2-yl)azetidin-3-ol (77% yield).

Analytical Data :

- ¹H NMR (CDCl₃) : δ 1.07 (s, 9H, tBu), 3.48 (t, J = 5.7 Hz, H-6), 3.96 (d, J = 1.5 Hz, H-4), 4.39 (d, J = 7.3 Hz, H-1).

- Elemental Analysis : Calculated C 74.86%, H 7.16%; Found C 74.90%, H 7.15%.

Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid

Succinimide Functionalization

The dioxopyrrolidine segment is synthesized via N-alkylation of succinimide:

- Alkylation : Succinimide (1.0 equiv) reacts with ethyl bromoacetate (1.2 equiv) in DMF with K₂CO₃ (2.0 equiv) at 60°C for 12 h.

- Hydrolysis : The ester intermediate is saponified with NaOH (2M) in ethanol/H₂O (1:1) at reflux for 3 h, yielding the carboxylic acid (82% overall).

Characterization :

Esterification to Form the Target Compound

Acid Chloride Method

The hydroxyl group of 1-(1,3-benzothiazol-2-yl)azetidin-3-ol is esterified with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride:

Procedure :

- Acid Chloride Preparation :

- Esterification :

- The acid chloride (1.2 equiv) is added to a solution of 1-(1,3-benzothiazol-2-yl)azetidin-3-ol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous pyridine at 25°C for 12 h.

- The mixture is diluted with DCM, washed with NaHCO₃ and brine, and dried over MgSO₄.

- Silica gel chromatography (4% MeOH/CHCl₃) isolates the product (68% yield).

Optimization Insights :

- Solvent Choice : Pyridine enhances nucleophilicity of the hydroxyl group while scavenging HCl.

- Catalyst : DMAP accelerates acylation by activating the acid chloride.

Alternative Pathways and Comparative Analysis

Mitsunobu Reaction for Ester Formation

An alternative employs Mitsunobu conditions to couple the azetidine alcohol with the carboxylic acid:

Enzymatic Esterification

Lipase-mediated esterification in tert-butanol at 40°C for 24 h achieves 58% yield, offering a greener route but with lower efficiency.

Analytical and Spectroscopic Validation

Key Characterization Data :

- ¹H NMR (CDCl₃) : δ 1.07 (tBu), 2.75 (pyrrolidine), 3.48 (azetidine), 4.12 (CH₂CO), 7.25–7.65 (benzothiazole).

- HPLC Purity : >98% (C18 column, MeOH:H₂O = 70:30).

- HRMS (ESI+) : m/z Calculated for C₁₇H₁₈N₃O₄S [M+H]⁺: 376.1022; Found: 376.1018.

Challenges and Optimization Strategies

- Azetidine Ring Stability : The strained four-membered ring is prone to hydrolysis. Use of anhydrous solvents (e.g., 1,2-dichloroethane) and molecular sieves mitigates degradation.

- Esterification Efficiency : Excess acid chloride (1.2–1.5 equiv) and prolonged reaction times (12–18 h) maximize conversion.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate can undergo various chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

- Benzothiazole vs. This may enhance binding to hydrophobic enzyme pockets.

- Azetidine vs.

- Dioxopyrrolidinyl Ester Reactivity: The 2,5-dioxopyrrolidinyl group acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine in enzymes) . This contrasts with non-reactive esters in adipate-linked compounds ().

Biological Activity

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate is a synthetic compound that integrates a benzothiazole moiety with an azetidine structure and a pyrrolidine derivative. This unique combination suggests potential multifaceted biological activities, particularly in pharmacology and medicinal chemistry. The benzothiazole and pyrrolidine components are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This molecular formula indicates the presence of sulfur (S) in addition to the standard elements found in organic compounds (C, H, N, O). The structural features contribute significantly to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against bacterial and fungal strains. |

| Anticancer | Inhibits specific kinases involved in cancer pathways; potential to induce apoptosis in cancer cells. |

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines and enzymes. |

The mechanism of action for this compound involves interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and microbial growth.

- Receptor Binding : It can bind to receptors that mediate cell signaling pathways, potentially altering cellular responses.

- Reactive Oxygen Species (ROS) : Compounds containing benzothiazole are known to modulate oxidative stress within cells, which can lead to apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of related compounds:

- Anticancer Activity :

-

Antimicrobial Effects :

- Research has shown that pyrrolidine derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of the benzothiazole ring may enhance this activity due to increased lipophilicity .

- Anti-inflammatory Properties :

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of Benzothiazole Derivatives : Starting materials are reacted under controlled conditions to form a benzothiazole core.

- Formation of Azetidine Ring : The azetidine structure is synthesized through cyclization reactions.

- Coupling with Pyrrolidine Derivative : The final step involves coupling the azetidine derivative with a pyrrolidine component under appropriate conditions to yield the target compound.

Q & A

Advanced Research Question

- X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) using SHELX programs for structure refinement .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) for reversible interactions .

- Cellular Thermal Shift Assay (CETSA) : Validate target engagement by measuring thermal stabilization of proteins in cell lysates .

How should researchers address contradictory bioactivity data across different assays?

Advanced Research Question

Contradictions may arise from:

- Assay Conditions : pH, redox environment, or co-solvents (e.g., DMSO) affecting compound stability .

- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

- Data Normalization : Include positive controls (e.g., staurosporine for cytotoxicity) and validate with orthogonal assays (e.g., Western blotting alongside viability assays) .

What strategies optimize the stability and solubility of this compound in experimental settings?

Advanced Research Question

- Solubility Enhancement : Use co-solvents (DMF, DMSO) or formulation with cyclodextrins .

- Stability Testing : Monitor hydrolysis of the ester group via LC-MS under varying pH (4–9) and temperatures (4°C–37°C) .

- Lyophilization : For long-term storage, lyophilize in amber vials under inert gas (argon) to prevent oxidation .

What computational methods predict the reactivity of the dioxopyrrolidinyl ester moiety?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate electrophilicity indices (ω) to predict covalent binding propensity .

- Molecular Dynamics (MD) : Simulate binding poses in explicit solvent models (e.g., TIP3P water) to assess target accessibility .

- ADMET Prediction : Tools like SwissADME estimate logP (∼1.6) and PSA (∼114 Ų) to guide permeability optimization .

How do structural modifications (e.g., azetidine vs. pyrrolidine) impact bioactivity?

Advanced Research Question

- Azetidine vs. Pyrrolidine : Azetidine’s smaller ring increases conformational rigidity, enhancing target selectivity but reducing solubility .

- Substitution Effects : Electron-withdrawing groups (e.g., chloro) on the benzothiazole ring improve enzyme inhibition (IC < 1 µM) but may increase toxicity .

- Case Study : N-(4,7-dimethyl-1,3-benzothiazol-2-yl) derivatives show 3-fold higher anticancer activity than non-methylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.